molecular formula C10H12ClNO2 B13461955 (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

Cat. No.: B13461955
M. Wt: 213.66 g/mol
InChI Key: XIBHQJRIPHWZEW-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene backbone with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and amino acids.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to the desired effect, such as inhibition of a specific enzyme or activation of a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of an indene backbone with amino and carboxylic acid groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H/t9-;/m0./s1

InChI Key

XIBHQJRIPHWZEW-FVGYRXGTSA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)C(=O)O.Cl

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.